molecular formula C11H9FO B11914889 (3-Fluoronaphthalen-2-yl)methanol CAS No. 34236-52-7

(3-Fluoronaphthalen-2-yl)methanol

Cat. No.: B11914889
CAS No.: 34236-52-7
M. Wt: 176.19 g/mol
InChI Key: SZKJZLMLTYIRCP-UHFFFAOYSA-N
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Description

(3-Fluoronaphthalen-2-yl)methanol is an organic compound with the molecular formula C11H9FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and a hydroxymethyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-fluoronaphthalene with formaldehyde in the presence of a base to yield the desired product .

Industrial Production Methods: Industrial production of (3-Fluoronaphthalen-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoronaphthalen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Fluoronaphthalen-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects .

Comparison with Similar Compounds

  • (4-Fluoronaphthalen-1-yl)methanol
  • (2-Fluoronaphthalen-1-yl)methanol
  • (3-Chloronaphthalen-2-yl)methanol

Comparison: (3-Fluoronaphthalen-2-yl)methanol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group. This unique structure imparts distinct chemical and physical properties, such as higher reactivity in certain reactions and specific biological activities .

Properties

CAS No.

34236-52-7

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

(3-fluoronaphthalen-2-yl)methanol

InChI

InChI=1S/C11H9FO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7H2

InChI Key

SZKJZLMLTYIRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CO)F

Origin of Product

United States

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